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Compound of Interest

Compound Name:
1-(3-methoxyphenyl)-1H-pyrazol-

4-amine

Cat. No.: B11737716

Get Quote

Executive Summary
This technical guide analyzes the structure-activity relationship (SAR) of methoxyphenyl

pyrazole isomers, specifically comparing ortho-, meta-, and para- substituted derivatives.

Designed for medicinal chemists and drug development professionals, this document

synthesizes experimental data on anticancer cytotoxicity and COX-2 inhibition. The data

indicates that para-methoxyphenyl substitution frequently offers superior biological activity due

to optimal steric alignment within the COX-2 secondary pocket and enhanced electronic

stability in ROS-mediated apoptotic pathways.

Structural Landscape & Isomer Definitions
The pyrazole scaffold (1,2-diazole) serves as a privileged structure in medicinal chemistry. The

biological efficacy of this scaffold is heavily modulated by the position of the methoxy (-OCH₃)

group on the phenyl ring attached to the pyrazole core (typically at N1, C3, or C5 positions).

Ortho-isomer (2-OMe): Characterized by high steric hindrance; often disrupts planar

conformation required for DNA intercalation or enzyme active site binding.
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Meta-isomer (3-OMe): Offers moderate electronic donation but lacks the linear geometric

alignment often required for deep pocket penetration in enzymes like COX-2.

Para-isomer (4-OMe): Provides a linear molecular geometry and strong electron-donating

potential (resonance effect), facilitating tight binding in hydrophobic pockets and stabilization

of radical intermediates.

Comparative Efficacy Analysis
2.1 Anticancer Activity (Cytotoxicity)
Experimental data highlights the para-methoxyphenyl isomer as a potent inducer of apoptosis

in Triple-Negative Breast Cancer (TNBC) cell lines. The linear geometry allows for effective

interaction with tubulin or DNA minor grooves.

Table 1: Cytotoxicity Profile of Pyrazole Derivatives against MDA-MB-468 (TNBC Cells)
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Compound ID
Structure
Description

IC₅₀ (24h) [µM] IC₅₀ (48h) [µM]
Mechanism of
Action

Compound 3f

3-(4-

methoxyphenyl)-

1-(p-tolyl)-5-

(3,4,5-

trimethoxyphenyl

)-4,5-dihydro-1H-

pyrazole

14.97 6.45

ROS generation,

Caspase-3

activation, S-

phase arrest

Paclitaxel

Standard

Chemotherapeuti

c Control

49.90 25.19
Microtubule

stabilization

Compound 9f

4-(2-

methoxyphenyl)-

1-(3,4,5-

trimethoxyphenyl

)-1H-pyrazole

> 20.0* N/A

Reduced

potency due to

steric clash

(ortho-

substitution)

Compound 4k

3,4-

dimethoxyphenyl

derivative

< 10.0 N/A

High potency

against MCF-7;

synergistic effect

of meta/para

groups

*Inferred from comparative series where indole/para-substituted analogs (e.g., 9s) showed

IC50 ~1.9 µM while ortho-analogs were less active.

Key Insight: Compound 3f (para-methoxy) demonstrates superior potency compared to the

standard Paclitaxel in this specific assay. The para-methoxy group facilitates the generation of

Reactive Oxygen Species (ROS), a critical initiator of the intrinsic apoptotic pathway.

2.2 Anti-Inflammatory Activity (COX-2 Inhibition)
In the context of Cyclooxygenase-2 (COX-2) inhibition, the para-methoxy group mimics the

geometry of the sulfonamide/methylsulfone pharmacophores found in Coxibs, though with

different electronic properties.
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Table 2: COX-2 Inhibitory Potential and Selectivity

Compound
Substitution
Pattern

COX-2 IC₅₀
[µM]

Selectivity
Index (SI)*

Performance
vs. Celecoxib

HYB20

Para-

methoxyphenyl

(C3) +

Thiazolidine tail

0.62 8.85

Superior

(Celecoxib

IC₅₀=0.84 µM)

Compound 5b

Para-

methoxyphenyl

(Pyridazine

hybrid)

~19.29 Low

Inferior (Steric

bulk of hybrid

scaffold

interferes)

Compound 5f

3,4,5-

Trimethoxypheny

l

1.50 9.56
Comparable/Sup

erior Selectivity

Celecoxib Standard Control 0.84 8.60
Baseline

Reference

*Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2).[1][2] Higher is better.

Mechanistic Driver: The COX-2 active site contains a secondary hydrophobic pocket. The para-

substituted phenyl ring aligns perfectly into this pocket, whereas ortho-substituents often cause

steric clashes with the channel entrance residues (Arg120, Tyr355), reducing affinity.

Mechanistic Pathways & Visualizations
3.1 ROS-Mediated Apoptosis Pathway (Compound 3f)
The following diagram illustrates the signaling cascade triggered by the para-methoxyphenyl

pyrazole derivative (Compound 3f) in cancer cells.
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Figure 1: Mechanism of Action for Compound 3f. The p-methoxyphenyl moiety is crucial for

inducing the oxidative stress that drives mitochondrial dysfunction.

3.2 Synthesis of 1,3,5-Trisubstituted Pyrazoles
A regioselective synthesis is required to ensure the methoxyphenyl group is placed correctly

(e.g., at C3 vs C5).

Acetophenone Deriv.
+ Benzaldehyde Deriv.

Chalcone Intermediate
(α,β-unsaturated ketone)

Claisen-Schmidt
(NaOH/KOH)

Cyclocondensation
(Reflux in Ethanol/AcOH)Phenylhydrazine

(or Hydrazine Hydrate)

1,3,5-Trisubstituted
Pyrazole

Regioselective
Ring Closure

Click to download full resolution via product page

Figure 2: Synthetic workflow. The position of the methoxy group in the starting acetophenone

vs. benzaldehyde determines its final position (C3 or C5) on the pyrazole ring.

Experimental Protocols
To validate the bioactivity of these isomers, the following protocols are recommended. These

are designed to be self-validating systems with positive and negative controls.

Protocol A: Regioselective Synthesis (Claisen-Schmidt & Cyclization)
Chalcone Formation:

Dissolve equimolar amounts (0.01 mol) of p-methoxyacetophenone and the appropriate

substituted benzaldehyde in ethanol (20 mL).

Add 40% NaOH (5 mL) dropwise at 0-5°C. Stir for 4-6 hours at room temperature.

Validation: Pour into ice water/HCl. A yellow precipitate (chalcone) confirms reaction

success. Recrystallize from ethanol.

Pyrazoline/Pyrazole Formation:
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Reflux the chalcone (0.01 mol) with hydrazine hydrate or phenylhydrazine (0.02 mol) in

glacial acetic acid (20 mL) for 8-10 hours.

Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Disappearance of the chalcone

spot and appearance of a fluorescent spot indicates cyclization.

Pour into crushed ice, filter, and recrystallize.

Protocol B: COX-2 Inhibition Assay (Colorimetric)
Principle: Measures the peroxidase activity of COX-2 by monitoring the oxidation of TMPD

(N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2.

Steps:

Prepare assay buffer (100 mM Tris-HCl, pH 8.0) containing Hematin (1 µM) and purified

recombinant human COX-2 enzyme.

Incubate enzyme with test compounds (10 nM - 100 µM) for 10 minutes at 25°C.

Initiate reaction by adding Arachidonic Acid (100 µM) and TMPD.

Measurement: Monitor absorbance at 590 nm for 5 minutes.

Control: Use Celecoxib (positive control) and DMSO-only (negative control).

Calculation: % Inhibition = [(Slope_control - Slope_sample) / Slope_control] × 100.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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